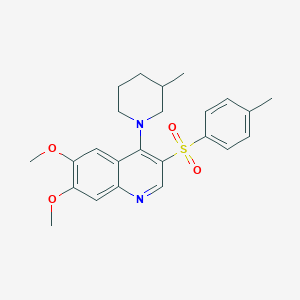

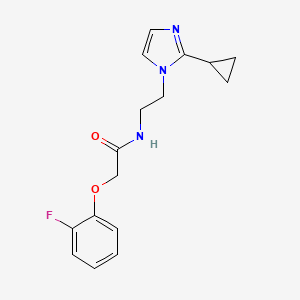

![molecular formula C17H16N6O3 B2745799 3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide CAS No. 478532-60-4](/img/structure/B2745799.png)

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzotriazole derivatives are often synthesized via the Cu(I)-catalyzed azide–alkyne cycloaddition of steroidal alkynyl carboxamides and p-substituted benzyl azides1. This method has been used to synthesize several N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides1.Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. They often involve a benzotriazole ring attached to various other functional groups1.Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions of “3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide”.Applications De Recherche Scientifique

Benzotriazole Derivatives in Metal Passivators and Light-sensitive Materials

Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), have shown to be versatile intermediates in the preparation of several metal passivators and light-sensitive materials. A practical synthesis method developed for 5,5′-methylenebis(benzotriazole) highlights its significance in green chemistry, emphasizing efficient, environmentally benign production processes (Gu et al., 2009).

Bioreductive Anticancer Agents

Tirapazamine (TPZ), a benzotriazine derivative, is a notable bioreductive anticancer agent that demonstrates selective toxicity towards hypoxic cells. Its mechanism involves the one-electron reduction to a free radical species interacting with DNA, causing significant damage. TPZ's efficacy is further enhanced when combined with chemotherapy agents like cisplatin and carboplatin, underscoring the therapeutic potential of benzotriazine derivatives in cancer treatment (Browning & Wang, 1998).

Environmental Impact and Pharmacokinetics of Benzodiazepines

The pharmacokinetics of benzodiazepines, including their time-dependence and therapeutic potential in treating schizophrenia, have been extensively studied. These investigations reveal important aspects of their mechanism of action, preferential impacts on certain brain pathways, and the overall implications for clinical use in mental health disorders. Notably, the research indicates a low incidence of extrapyramidal symptoms with certain benzodiazepines due to their selective action, which could have implications for designing safer therapeutic agents (Grant & Fitton, 1994).

Safety And Hazards

Orientations Futures

The development of anticancer drugs based on naturally occurring biologically active substances is one of the most important objectives of modern medicinal chemistry1. Benzotriazole derivatives, such as the one you mentioned, could potentially be part of this research.

Propriétés

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-12(13-5-4-6-14(11-13)23(25)26)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11H,9-10H2,1H3,(H,20,24)/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYZHLUWJVODLV-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide | |

CAS RN |

478532-60-4 |

Source

|

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(3-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)

![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate](/img/structure/B2745729.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)

![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)